molecular formula C8H11NO2 B1178613 POLYGLYCERYL-6 TETRAOLEATE CAS No. 128774-95-8

POLYGLYCERYL-6 TETRAOLEATE

Cat. No.: B1178613
CAS No.: 128774-95-8
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-6 Tetraoleate is a non-ionic, oil-soluble surfactant formed by the esterification of a hexaglycerol backbone with oleic acid . This structure places it within the class of polyglycerol fatty acid esters (PGFEs), which are recognized as eco-friendly and biodegradable alternatives to PEG-based surfactants, as they are derived from renewable vegetable resources and are free from the potential carcinogenic by-product 1,4-dioxane . The four oleic acid chains confer strong lipophilicity, resulting in a low Hydrophile-Lipophile Balance (HLB) value, typically estimated below 6. This low HLB makes it a primary candidate for formulating water-in-oil (w/o) emulsions and stabilizing foam in oil-based systems . For researchers, this compound offers significant value in designing and studying complex colloidal systems. Its primary research applications include its use as a key emulsifying agent in the development of w/o emulsions for cosmetic, pharmaceutical, and material science applications . It also functions as an effective stabilizer and crystal modifier in lipid-based systems, potentially inhibiting polymorphic transitions in fats . Furthermore, its lipophilic nature and biocompatibility make it a suitable lipid-based excipient for enhancing the solubilization of oil-soluble active ingredients, such as UV filters in sunscreen formulations , and for exploring novel lipid nanocarriers in drug delivery . The mechanism of action is typical of non-ionic surfactants: the branched polyglycerol head group provides steric stabilization, while the multiple oleate tails anchor the molecule into the oil phase, reducing interfacial tension and forming a stable barrier at the oil-water interface that prevents droplet coalescence . This compound is presented For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

128774-95-8

Molecular Formula

C8H11NO2

Synonyms

POLYGLYCERYL-6 TETRAOLEATE

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Polyglyceryl 6 Tetraoleate

Polyglycerol Backbone Synthesis

The foundation of polyglyceryl-6 tetraoleate is the polyglycerol-6 backbone, which is synthesized through the polymerization of glycerol (B35011). cir-safety.org The control of this polymerization process is crucial for determining the final properties of the resulting ester.

Glycerol Polymerization Techniques and Control of Oligomer Distribution

The production of polyglycerols is primarily achieved through the direct polymerization of glycerol at elevated temperatures, often with the aid of a catalyst. cir-safety.orgresearchgate.net This process involves an intermolecular reaction between two glycerol molecules to form a diglycerol (B53887), and subsequent reactions lead to the formation of higher oligomers. google.com Because glycerol has three reactive hydroxyl groups, a mixture of linear, branched, and cyclic polyglycerols can be formed. cir-safety.orggoogle.com

Controlling the distribution of these oligomers to selectively produce polyglycerol-6 is a significant challenge. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in steering the polymerization towards the desired degree of polymerization and minimizing the formation of unwanted by-products.

Catalysis:

Alkaline Catalysts: Catalysts such as sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate are commonly used. qualitas1998.net Base catalysts are often more efficient due to their better solubility in glycerol, though they can offer poor selectivity. researchgate.net The reaction is typically carried out at temperatures around 260°C under a nitrogen atmosphere to prevent the formation of acrolein. qualitas1998.net

Acid Catalysts: Acid-catalyzed condensation generally occurs at lower temperatures compared to base-catalyzed reactions. qualitas1998.net Sulfuric acid has been shown to be an effective catalyst, with faster reaction rates observed at higher catalyst concentrations. google.com However, controlling the reaction can be difficult at high acid percentages, potentially leading to by-products and lower molecular weight polyglycerols. google.com

Soap as a Catalyst: Fatty acid salts of alkaline metals (soaps) have been found to yield good selectivity in producing polyglycerols with degrees of polymerization ranging from 2 to 6. google.com

Reaction Control:

Temperature and Pressure: The polymerization rate is temperature-dependent, with temperatures typically above 110°C required for a reasonable rate. google.com Reduced pressure is often employed to remove water, a by-product of the reaction, thereby driving the polymerization towards completion. google.com

Oligomer Distribution: The final product of glycerol polymerization is a mixture of oligomers. google.com For instance, a product with an average degree of polymerization of six will contain a distribution of different polyglycerol species. google.com Techniques like continuous flow reactors combined with short path distillation can be used to obtain a more defined mixture of glycerol oligomers. researchgate.net Recent advancements using copper(I) ions with N-heterocyclic carbene (NHC) ligands as catalysts have enabled the synthesis of polyglycerol with a very low degree of branching. rsc.org

Table 1: Influence of Catalyst on Glycerol Polymerization
Catalyst TypeTypical Reaction TemperatureAdvantagesDisadvantagesReference
Alkaline (e.g., NaOH, K2CO3)~260°CEfficient due to good solubility in glycerol.Can have poor selectivity. researchgate.netqualitas1998.net
Acid (e.g., H2SO4)>110°CEffective at lower temperatures than alkaline catalysts. Faster rates with higher concentrations.Difficult to control at high concentrations, potential for by-products. google.comqualitas1998.net
Soap (Alkaline metal fatty acid salts)Not specifiedGood selectivity for oligomers with n=2 to 6.Not specified google.com
Copper(I)/NHC Complex0-25°CProduces polyglycerol with a very low degree of branching.Requires specialized catalyst. rsc.org

Sustainable and Cost-Efficient Approaches for Polyglycerol Production

The increasing availability of crude glycerol as a by-product of biodiesel production has driven research into more sustainable and cost-effective methods for polyglycerol synthesis. google.comresearchgate.net

Crude Glycerol as a Feedstock: Utilizing crude glycerol from biodiesel plants significantly lowers production costs, as it bypasses the need for expensive, high-purity glycerol. google.comgoogle.com Some crude glycerol contains soap, which can act as a built-in catalyst for the polymerization reaction, further reducing costs. google.com A process has been developed to produce polyglycerol from crude glycerol containing soap by heating it, followed by acidification and centrifugation. google.com

Eco-Friendly Catalysts: The use of renewable and less hazardous catalysts is a key aspect of green chemistry. Polyglycerol esters are considered eco-friendly surfactants as their raw materials are derived from renewable vegetable oils. scispace.com

Process Optimization: Innovations in production processes are making the synthesis of polyglycerol and its esters more cost-effective. accessnewswire.com This includes optimizing reaction conditions to increase yield and control the level of esterification while minimizing side reactions. scispace.com For example, using distilled soya acid oil, another industrial by-product, for esterification presents a cost-effective route. researchgate.net

Esterification of Polyglycerol-6 with Oleic Acid

Once the polyglycerol-6 backbone is synthesized, it is esterified with oleic acid to produce this compound. cir-safety.org The degree of esterification is a critical parameter that determines the final properties of the product.

Conventional Esterification Pathways and Reaction Conditions

Conventional esterification involves reacting polyglycerol with fatty acids, such as oleic acid, at high temperatures. scispace.comnih.gov This process is typically catalyzed by an acid or base, and water generated during the reaction is removed to drive the equilibrium towards the formation of the ester. nih.gov

Reaction Conditions: Acid-catalyzed esterification of polyglycerols is often carried out at temperatures between 160-230°C under reduced pressure. nih.gov A study on the esterification of glycerol with oleic acid found that a reaction temperature of 160°C yielded a high conversion rate. nih.gov The molar ratio of the reactants and the catalyst concentration are also key parameters that are optimized to maximize the yield of the desired ester. nih.govnih.gov For instance, in the synthesis of polyglyceryl-10 caprylates, the reaction was conducted at 150°C under vacuum. nih.gov

Catalysts: Homogeneous acid or alkaline catalysts are commonly used. nih.gov However, these require a neutralization step at the end of the reaction. nih.gov The use of heterogeneous catalysts, such as a hydrophobic mesoporous zirconia-silica acid catalyst, has shown to be effective and can be more easily separated from the reaction mixture. nih.gov

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers a greener and more selective alternative to conventional chemical methods for producing polyglyceryl esters. scispace.comnih.gov

Advantages of Enzymatic Synthesis: This method operates under milder conditions, typically around 80°C, and avoids the need for a final neutralization step. nih.govacs.org The high selectivity of enzymes, such as immobilized lipases like Novozym 435, leads to fewer side reactions and a more defined product mixture. nih.govacs.org Furthermore, the enzyme can be recovered and reused, making the process more sustainable. nih.govacs.org

Reaction Conditions: In a study on the enzymatic esterification of polyglycerol-2 with stearic acid using Novozym 435, the optimal conditions were found to be a temperature of 80°C, a reactant ratio of 1:1.8, and an enzyme loading of 2.7% w/w in a solvent-free system. nih.gov

Advanced Reaction Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a rapid and efficient method for both polyglycerol synthesis and the subsequent esterification. scispace.comresearchgate.net

Microwave-Assisted Polymerization: Microwave irradiation can significantly accelerate the polymerization of glycerol. mdpi.com One study reported the complete conversion of glycerol to its oligomers in just 30 minutes using a microwave multimode source and potassium carbonate as a catalyst. mdpi.com Another study demonstrated that microwave-assisted polymerization over a lithium-modified aluminum pillared clay catalyst could achieve high glycerol conversion and polyglycerol yield in a much shorter time (3 hours) compared to conventional heating (>8 hours). mdpi.com

Microwave-Assisted Esterification: The use of microwaves has also been shown to accelerate esterification reactions. researchgate.netnih.gov For example, the microwave-assisted synthesis of poly(glycerol-sebacate) prepolymers was achieved in minutes, a significant reduction from the days required for conventional methods. rsc.org This technique often eliminates the need for a purge gas, catalyst, or vacuum in the initial prepolymerization step. rsc.org The rapid and efficient heating provided by microwaves can lead to higher yields and purer products by inhibiting side reactions. researchgate.netnih.gov

Table 2: Comparison of Synthesis Methods for Polyglyceryl Esters
Synthesis MethodTypical ConditionsAdvantagesDisadvantagesReference
Conventional Esterification160-230°C, acid/base catalyst, reduced pressureWell-established method.High temperatures, potential for side reactions, requires catalyst neutralization. nih.gov
Enzymatic Synthesis~80°C, lipase (B570770) catalyst (e.g., Novozym 435)Milder conditions, high selectivity, fewer by-products, reusable catalyst.Enzymes can be more expensive than chemical catalysts. nih.govacs.org
Microwave-Assisted SynthesisRapid heating, often shorter reaction timesSignificantly increased reaction rates, can improve purity and yield.Requires specialized microwave equipment. mdpi.comresearchgate.netrsc.org

Purification and Isolation Strategies for High-Purity this compound

The crude product resulting from the esterification of polyglycerol-6 and oleic acid is a complex mixture containing the desired this compound, unreacted starting materials, and various side products. Achieving high purity necessitates a multi-step purification strategy designed to remove these impurities effectively. The primary impurities include unreacted polyglycerol and oleic acid, residual catalyst, and by-products such as cyclic polyglycerol ethers and color or odor-causing compounds. google.comtiiips.com

Standard purification processes involve several physical and chemical treatment steps:

Neutralization and Catalyst Removal: If an alkaline or acidic catalyst is used for the esterification, the first step is its neutralization. The resulting salts are typically insoluble in the product and can be removed by filtration.

Distillation: To remove volatile impurities, particularly unreacted glycerol or low molecular weight polyglycerols, vacuum distillation is often employed. google.com This process takes advantage of the different boiling points of the components to separate them.

Bleaching: The crude product often possesses an undesirable color and odor. google.com Bleaching agents can be used to decolorize the product. This is typically performed by treating the mixture with an agent like activated carbon or a bleaching earth, followed by filtration. google.com The process is carefully controlled at temperatures below 100°C to ensure the stability of the ester. google.com

Deodorization: Steam stripping under vacuum is a common method to remove residual odors from the final product.

The combination of these techniques allows for the isolation of this compound with a high degree of purity, which is essential for its performance in cosmetic and food applications.

Table 1: Common Impurities and Corresponding Purification Strategies

Impurity Origin Purification Method
Unreacted Polyglycerol Incomplete esterification reaction Vacuum Distillation google.com
Unreacted Oleic Acid Incomplete esterification reaction Neutralization, Vacuum Distillation
Residual Catalyst Synthesis step Neutralization and Filtration google.com
Cyclic Polyglycerols Side reaction during glycerol polymerization Optimized synthesis (see 2.4), Distillation google.com
Color Bodies High-temperature processing Bleaching with activated carbon/earth google.com

Control of Esterification Degree and Oligomer Composition for Tailored Properties

The functional properties of this compound, such as its emulsifying capacity and solubility, are directly influenced by its molecular structure. This structure is determined by two key factors: the degree of esterification and the composition of the polyglycerol-6 oligomer backbone. tiiips.com By carefully controlling the synthesis conditions, these parameters can be manipulated to produce esters with tailored properties.

Control of Esterification Degree: The degree of esterification refers to the average number of oleic acid molecules attached to each polyglycerol-6 molecule. By adjusting the molar ratio of oleic acid to polyglycerol-6 in the reaction mixture, one can direct the synthesis towards mono-, di-, tri-, or the desired tetra-oleate. Other critical parameters include reaction temperature, pressure, and the type and concentration of the catalyst. tiiips.com For example, driving the reaction to completion with an excess of oleic acid will favor a higher degree of esterification. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the ester bond formation and determine the degree of substitution.

Control of Oligomer Composition: The polyglycerol-6 backbone is not a single, linear molecule but rather a distribution of oligomers that can be linear, branched, or cyclic. hallstarbeauty.com The presence of cyclic structures is often undesirable as it can negatively impact the performance of the resulting ester. google.com Research has shown that the choice of catalyst during the initial polymerization of glycerol is crucial for controlling the oligomer composition. google.com Using a calcium-containing catalyst, such as calcium hydroxide, in place of more common sodium or potassium hydroxide catalysts has been found to significantly reduce the formation of cyclic polyglycerols, favoring the production of linear oligomers. google.com This leads to a final polyglyceryl ester with improved functionality. The structure of the polyglycerol oligomer (e.g., linear vs. hyperbranched) directly impacts the hydrophilic-lipophilic balance (HLB) and emulsification performance of the final product. hallstarbeauty.com

Table 2: Influence of Synthesis Parameters on Product Properties

Parameter Control Method Effect on Final Product
Molar Ratio (Oleic Acid:Polyglycerol-6) Adjusting reactant stoichiometry Determines the average degree of esterification (mono, di, tri, tetra-oleate)
Catalyst Type (e.g., Ca(OH)₂ vs. NaOH) Selection of catalyst for glycerol polymerization Influences oligomer structure (linear vs. cyclic), affecting emulsifier efficiency google.com
Temperature & Time Controlled heating profile and reaction duration Affects reaction rate and completeness, can influence color and by-product formation tiiips.com

Advanced Characterization Techniques and Structural Elucidation of Polyglyceryl 6 Tetraoleate

Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure of polyglyceryl-6 tetraoleate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the molecular structure of polyglyceryl esters like this compound. aocs.org It provides information on the connectivity of atoms and the chemical environment of the nuclei. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to different proton environments within the molecule.

Glycerol (B35011) Backbone: Protons of the glycerol moiety typically resonate in the region of 3.70–5.10 ppm. nih.gov

Olefinic Protons: The protons on the double bonds of the oleic acid chains appear in the 5.20–6.40 ppm range. nih.gov

Allylic and α-CH₂ Protons: Protons adjacent to the double bonds (allylic) are found between 2.60–3.05 ppm, while protons alpha to the carbonyl group of the ester are observed around 2.30–2.50 ppm. nih.gov

Aliphatic Protons: The long aliphatic chains of the oleic acid moieties show signals in the 0.86–1.60 ppm region. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the different carbon atoms.

Carbonyl Carbons: The carbonyl carbons of the ester groups are typically found in the 172–178 ppm range. mdpi.com

Unsaturated Carbons: Carbons of the double bonds in the oleic acid chains resonate between 124–134 ppm. mdpi.com

Glycerol Backbone Carbons: The carbons of the polyglyceryl head group appear in the 60–72 ppm region. mdpi.com

Aliphatic Carbons: The aliphatic carbons of the oleic acid tails show signals in the 10–35 ppm range. mdpi.com

Quantitative NMR methods can also be employed for determining the concentration of such compounds in various liquid samples with good accuracy and precision. mdpi.com

Table 1: Indicative NMR Chemical Shifts for this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aliphatic CH₃ 0.86–0.98 10–15
Aliphatic (CH₂)n 1.20–1.60 20–35
α-CH₂ to C=O 2.30–2.50 ~34
Allylic CH₂ 2.60–3.05 ~27
Glycerol Backbone 3.70–5.10 60–72
Olefinic CH=CH 5.20–6.40 124–134
Ester Carbonyl - 172–178

Note: These are approximate ranges and can vary based on the specific structure and solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. youtube.com The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. researchgate.netresearchgate.net

Key spectral features for this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups from the polyglyceryl backbone. researchgate.net

C-H Stretching: Sharp peaks around 2850-2950 cm⁻¹ are attributed to the stretching vibrations of C-H bonds in the aliphatic chains of oleic acid.

C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretching: A weaker band around 1650 cm⁻¹ corresponds to the carbon-carbon double bond in the oleic acid chains.

C-O Stretching: Bands in the 1050-1250 cm⁻¹ region are due to the C-O stretching of the ester and ether linkages in the polyglyceryl structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
O-H 3200-3600 Stretching
C-H (aliphatic) 2850-2950 Stretching
C=O (ester) ~1740 Stretching
C=C (olefin) ~1650 Stretching
C-O (ester/ether) 1050-1250 Stretching

Note: The exact position of these bands can be influenced by the molecular environment.

Chromatographic and Separation Methods for Compositional Analysis

This compound is a complex mixture containing molecules with varying degrees of polymerization of the polyglycerol head and different numbers of esterified fatty acid chains. Chromatographic techniques are essential for separating and quantifying these components. gerli.com

Methods like thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) have been used for the analysis of polyglyceryl esters, though they may offer limited resolution for complex mixtures. gerli.com

A more advanced approach involves a pre-fractionation step using silica (B1680970) gel column chromatography to separate the mixture into fractions containing, for example, diesters of diglycerol (B53887) and triglycerol. These fractions can then be analyzed by GC after derivatization. gerli.com Confirmation of the identity of the separated species is often achieved using mass spectrometry (MS) coupled with a chromatographic technique, such as LC-MS. gerli.comresearchgate.net Supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a rapid and sensitive method for the characterization and quantification of polyglyceryl esters. nih.gov

Thermal Analysis and Stability Profiling

Thermal analysis techniques provide insights into the thermal stability and phase behavior of this compound. cnchemsino.com These properties are crucial for its application in various formulations that may be subjected to different temperature conditions during production or storage.

Differential Scanning Calorimetry (DSC): DSC is used to study thermal transitions such as melting and crystallization. For polyglyceryl esters, DSC can reveal information about the physical state (e.g., liquid or waxy solid at room temperature) and the influence of the fatty acid composition and polyglycerol chain length on these transitions.

The thermal properties of polyglyceryl esters can be influenced by the degree of polymerization and the type of fatty acids they are composed of. researchgate.net

Morphological Characterization of Formulations Incorporating this compound

When used as an emulsifier, this compound influences the morphology of the resulting formulation, such as an emulsion or a nano-carrier system. cosmileeurope.eu Understanding this morphology is key to controlling the stability and performance of the final product.

Techniques used to characterize the morphology of formulations containing this compound include:

Microscopy: Optical and electron microscopy (e.g., Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM) can be used to visualize the structure of emulsions, including droplet size and distribution.

Dynamic Light Scattering (DLS): DLS is a common technique for measuring the particle size distribution of emulsions and nanoparticles. For instance, DLS has been used to characterize the size of aggregates in polyglycerol polyricinoleate (PGPR) formulations, revealing the presence of both small species and larger aggregates. researchgate.net

Zeta Potential Measurement: This technique assesses the surface charge of droplets in an emulsion, which is a critical factor in predicting its stability. The addition of polyglyceryl esters has been shown to affect the zeta potential of recombined dairy cream emulsions. researchgate.net

The addition of polyglyceryl esters to emulsions has been found to reduce particle size and increase viscosity, contributing to enhanced stability. researchgate.net

Mechanistic Investigations of Interfacial Activity and Emulsification Properties of Polyglyceryl 6 Tetraoleate

Elucidation of Interfacial Tension Reduction Mechanisms

Polyglyceryl-6 Tetraoleate functions as an effective emulsifier primarily by reducing the interfacial tension between immiscible liquids, such as oil and water. This capability is a direct consequence of its amphiphilic molecular structure. The molecule consists of a hydrophilic polyglyceryl-6 head group and four lipophilic oleic acid tails.

When introduced into an oil-water system, this compound molecules spontaneously migrate to the interface. They orient themselves with the polar polyglyceryl head group positioned in the aqueous phase and the non-polar oleate (B1233923) tails extending into the oil phase. This arrangement at the interface disrupts the cohesive energy between water molecules, leading to a significant decrease in the energy required to create new interfacial area. This reduction in interfacial tension is the fundamental mechanism that facilitates the dispersion of one liquid phase into another as fine droplets, a critical step in emulsion formation. kevinfood.com The presence of four fatty acid chains enhances its affinity for the oil phase, making it a potent agent for stabilizing systems with a high oil concentration.

Formation and Stabilization of Emulsion Systems by this compound

The ability to lower interfacial tension allows this compound to aid in the formation of emulsions. Beyond formation, it imparts stability to these systems, preventing the dispersed droplets from coalescing and the phases from separating over time. The stabilization is achieved through the formation of a protective film at the droplet surface, which acts as a barrier against aggregation. wikipedia.org

The effectiveness of an emulsifier is often correlated with its ability to produce small and uniform droplets, which enhances the stability and texture of the emulsion. nih.gov The use of polyglyceryl esters like this compound generally leads to the formation of emulsions with fine droplet sizes. nih.gov Research on similar polyglyceryl ester systems has demonstrated the formation of emulsions with mean droplet diameters ranging from the nanometer scale to several micrometers, depending on the formulation and processing conditions. nih.govnih.gov For instance, studies on water-in-oil (W/O) emulsions stabilized by polyglycerol polyricinoleate (a related polyglyceryl ester) have reported mean droplet sizes around 5 µm. researchgate.net The specific morphology of the emulsion—whether it is oil-in-water (O/W) or water-in-oil (W/O)—is largely determined by the emulsifier's Hydrophile-Lipophile Balance (HLB). Given the four oleate tails, this compound is highly lipophilic and is thus primarily used to form W/O emulsions.

Table 1: Representative Droplet Sizes in Emulsions Stabilized by Polyglycerol Esters
Polyglycerol Ester SystemEmulsion TypeMean Droplet SizeReference Finding
Long-Chain PGFEsO/W16.8 nmEmulsions prepared with long-chain PGFEs showed the smallest particle sizes and best stability. nih.gov
Polyglycerol Polyricinoleate (PGPR) / WPIW/O/W3.3 - 9.9 µmMean droplet size varied with emulsifier concentrations. nih.gov
Polyglycerol Polyricinoleate (PGPR)W/O~5 µmEmulsions with 4% PGPR showed the smallest mean droplet size. researchgate.net

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, defined as the concentration above which surfactant molecules aggregate to form micelles in the bulk phase. wikipedia.orgnanoscience.com Below the CMC, surfactants exist primarily as individual molecules and arrange themselves at the interface, causing a sharp reduction in surface tension as concentration increases. wikipedia.org At and above the CMC, the interface becomes saturated, and further addition of the surfactant leads to the formation of micelles. wikipedia.org Consequently, the surface tension remains relatively constant beyond the CMC. wikipedia.org

The significance of the CMC lies in its indication of the maximum efficiency of a surfactant; it represents the concentration at which the lowest surface or interfacial tension is achieved. alfa-chemistry.com Formulating at or slightly above the CMC ensures that sufficient surfactant is available to saturate interfaces and form a stable emulsion without excessive use of the material. While specific CMC values for this compound are not widely published, they are typically determined experimentally by measuring the surface tension of solutions with increasing surfactant concentrations and identifying the point at which the surface tension plateaus.

Once this compound molecules adsorb at the oil-water interface, they form a protective film around the dispersed droplets. This film is crucial for long-term emulsion stability. The stability it confers is largely due to steric hindrance. The bulky polyglyceryl-6 head groups, along with the four long oleate chains, create a substantial physical barrier on the droplet surface. This barrier mechanically prevents droplets from approaching each other closely enough to coalesce.

The mechanical properties of this film are described by interfacial rheology, which examines the response of the two-dimensional interface to deformation. biolinscientific.com The interfacial film is not merely a static barrier; it possesses viscoelastic properties. This means it can exhibit both solid-like elastic behavior (resisting deformation and storing energy) and liquid-like viscous behavior (flowing and dissipating energy). A highly elastic interfacial film provides mechanical strength that physically opposes droplet coalescence. The viscoelastic nature of the film is critical for stabilizing emulsions against mechanical stresses encountered during processing, storage, and use.

Advanced Applications and Functionalization of Polyglyceryl 6 Tetraoleate in Material Science and Research Formulations

Polyglyceryl-6 Tetraoleate, a non-ionic surfactant belonging to the polyglyceryl ester family, is gaining significant attention in advanced material science and research formulations. Its unique molecular structure, comprising a hydrophilic polyglyceryl-6 head and four lipophilic oleic acid tails, imparts valuable properties that are being explored in sophisticated applications beyond traditional cosmetic and food formulations.

Challenges and Future Research Perspectives

Addressing Batch-to-Batch Variability and Purity in Production for Research Scale

A significant hurdle in the research and development of polyglyceryl esters, including Polyglyceryl-6 Tetraoleate, is ensuring consistent quality from one production batch to the next. The synthesis of these compounds often results in a mixture that varies in its degree of polymerization and the type and position of the esterified fatty acid. gerli.com This inherent heterogeneity can lead to significant batch-to-batch variability, posing a challenge for reproducible scientific studies.

The production of polyglyceryl esters typically involves the alkaline-catalyzed random polymerization of glycerol (B35011), followed by esterification. gerli.com This process can yield a complex mixture of linear and branched polyglycerol chains, as well as cyclic byproducts. gerli.com The subsequent esterification with oleic acid to form this compound adds another layer of complexity, as the degree and position of esterification can vary.

Table 1: Key Challenges in this compound Production for Research

ChallengeDescriptionPotential Solutions
Batch-to-Batch Variability Inconsistent composition and properties between different production runs.Development of controlled polymerization and esterification processes; advanced process monitoring.
Purity Presence of unreacted starting materials and byproducts (e.g., cyclic polyglycerols).Improved purification techniques such as chromatography and selective extraction.
Characterization Difficulty in precisely analyzing the complex mixture of isomers and oligomers.Advanced analytical techniques like HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Developing Predictive Models for Emulsification Behavior Based on Molecular Structure

The emulsification properties of polyglyceryl esters are intricately linked to their molecular structure, specifically the balance between their hydrophilic polyglycerol head and their lipophilic fatty acid tails, often quantified by the Hydrophile-Lipophile Balance (HLB) value. mdpi.com For this compound, the relatively large lipophilic portion conferred by the four oleate (B1233923) chains suggests a lower HLB value, making it suitable for water-in-oil (w/o) emulsions. However, predicting the precise emulsification behavior based solely on the nominal structure is challenging due to the inherent polydispersity of the material.

Future research should focus on developing sophisticated predictive models that can correlate the detailed molecular architecture of this compound with its emulsification performance. This would involve a multi-pronged approach:

Advanced Structural Analysis: Utilizing techniques like Small-Angle Neutron Scattering (SANS) and Freeze-Fracture Transmission Electron Microscopy (FF-TEM) to probe the structure of emulsions stabilized by these esters. mdpi.comresearchgate.net These methods can provide insights into the formation of structures like bilayers and vesicles at the oil-water interface. mdpi.comresearchgate.net

Computational Modeling: Employing molecular dynamics simulations to understand the interactions between the different components of the emulsion at a molecular level. researchgate.net These models can help predict how variations in the polyglycerol chain length, degree of esterification, and fatty acid composition influence the stability and type of emulsion formed.

Quantitative Structure-Property Relationship (QSPR) Studies: Developing mathematical models that link specific structural descriptors of the polyglyceryl ester molecules to their observed emulsifying properties.

By combining experimental data with computational modeling, researchers can build robust predictive tools. These models would be invaluable for formulators, enabling them to select or design the optimal polyglyceryl ester for a specific application without extensive trial-and-error experimentation.

Exploring Novel Derivatizations and Functionalizations of this compound

The versatility of this compound can be further enhanced through chemical modification. The presence of free hydroxyl groups on the polyglycerol backbone offers opportunities for novel derivatizations and functionalizations, opening doors to new properties and applications.

One promising area is the introduction of different functional groups to the polyglycerol chain. For instance, the esterification with other types of fatty acids, in addition to oleic acid, could create mixed esters with tailored properties. researchgate.net Research has explored the synthesis of polyglyceryl estolides, where polyhydroxy estolides are used as a building block, offering a pathway to novel emulsifiers. researchgate.net

Furthermore, the unreacted hydroxyl groups could be used to attach other functional moieties, such as:

Targeting Ligands: For applications in drug delivery, specific ligands could be attached to direct nanoparticles to particular cells or tissues.

Polymerizable Groups: Introducing groups that can undergo polymerization could lead to the formation of novel structured materials and coatings.

Charged Groups: The introduction of anionic or cationic groups could modify the surfactant's interaction with charged surfaces and active ingredients.

Enzymatic synthesis presents a green and highly selective alternative to traditional chemical methods for creating these novel derivatives. nih.govacs.org Lipases, for example, can be used to catalyze esterification reactions with high specificity, potentially leading to greater control over the final product structure. nih.govacs.org

Expanding Academic Applications Beyond Current Scope

While this compound is primarily known for its use in cosmetics and food, its unique properties make it a compelling candidate for a broader range of academic research applications, particularly in nanomaterial synthesis and advanced drug delivery.

Nanomaterial Synthesis:

The ability of this compound to form stable emulsions and self-assemble into various nanostructures, such as nanoparticles and vesicles, makes it an attractive stabilizer and template for the synthesis of nanomaterials. researchgate.netnih.gov For example, it could be used in:

Emulsion Polymerization: To create polymer nanoparticles with controlled size and morphology.

Template-Assisted Synthesis: Where the self-assembled structures of the surfactant act as a template for the formation of inorganic or organic-inorganic hybrid nanomaterials.

Nanoemulsion Formulations: For the encapsulation and delivery of active compounds. nih.gov Research has shown that polyglyceryl esters can be used to create nanoemulsions with droplet sizes in the nanometer range. nih.gov

Advanced Drug Delivery Research:

The biocompatible and biodegradable nature of polyglyceryl esters makes them highly suitable for pharmaceutical applications. einpresswire.com this compound, with its ability to form stable w/o emulsions, could be particularly useful for the encapsulation and sustained release of hydrophilic drugs. Studies on other polyglycerol esters have demonstrated their potential in creating sustained-release dosage forms for proteins. nih.gov The matrices prepared from tetraglycerol (B8353) esters, for instance, showed a steady rate of release without a large initial burst. nih.gov

Future research could explore the use of this compound in developing:

Topical Drug Delivery Systems: Its emollient properties combined with its emulsifying capabilities could enhance the dermal and transdermal delivery of active pharmaceutical ingredients. nih.gov

Oral Drug Delivery Systems: As part of self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve the oral bioavailability of poorly water-soluble drugs. mdpi.com

Targeted Nanoparticle Carriers: By functionalizing the polyglycerol backbone with targeting moieties, nanoparticles stabilized by this compound could be designed to deliver drugs to specific sites in the body. Research into poly(glycerol adipate)-fatty acid esters has already shown promise in creating versatile nanocarriers for drug delivery. bohrium.com

Q & A

Q. How can life cycle assessment (LCA) methodologies evaluate the environmental impact of this compound production?

  • Methodological Answer : LCA frameworks (e.g., ISO 14040) inventory inputs (e.g., palm oil derivatives) and outputs (e.g., wastewater, energy use). Sensitivity analysis prioritizes "hotspots" like catalyst recovery or solvent recycling. Comparative LCAs against petrochemical emulsifiers highlight sustainability trade-offs .

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